1-methyl-2-(pyrrolidin-2-ylmethoxy)-1H-1,3-benzodiazole 1-methyl-2-(pyrrolidin-2-ylmethoxy)-1H-1,3-benzodiazole
Brand Name: Vulcanchem
CAS No.: 1498227-05-6
VCID: VC7320112
InChI: InChI=1S/C13H17N3O/c1-16-12-7-3-2-6-11(12)15-13(16)17-9-10-5-4-8-14-10/h2-3,6-7,10,14H,4-5,8-9H2,1H3
SMILES: CN1C2=CC=CC=C2N=C1OCC3CCCN3
Molecular Formula: C13H17N3O
Molecular Weight: 231.299

1-methyl-2-(pyrrolidin-2-ylmethoxy)-1H-1,3-benzodiazole

CAS No.: 1498227-05-6

Cat. No.: VC7320112

Molecular Formula: C13H17N3O

Molecular Weight: 231.299

* For research use only. Not for human or veterinary use.

1-methyl-2-(pyrrolidin-2-ylmethoxy)-1H-1,3-benzodiazole - 1498227-05-6

Specification

CAS No. 1498227-05-6
Molecular Formula C13H17N3O
Molecular Weight 231.299
IUPAC Name 1-methyl-2-(pyrrolidin-2-ylmethoxy)benzimidazole
Standard InChI InChI=1S/C13H17N3O/c1-16-12-7-3-2-6-11(12)15-13(16)17-9-10-5-4-8-14-10/h2-3,6-7,10,14H,4-5,8-9H2,1H3
Standard InChI Key JEZIHUWFEXMGQF-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2N=C1OCC3CCCN3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

1-Methyl-2-(pyrrolidin-2-ylmethoxy)-1H-1,3-benzodiazole features a benzodiazole core (a bicyclic structure comprising fused benzene and diazole rings) substituted at the 1-position with a methyl group and at the 2-position with a pyrrolidin-2-ylmethoxy moiety. The pyrrolidine ring, a five-membered secondary amine, is connected via a methylene bridge to an oxygen atom, forming an ether linkage to the benzodiazole system .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₇N₃O
Molecular Weight239.30 g/mol
IUPAC Name1-Methyl-2-[(pyrrolidin-2-yl)methoxy]-1H-1,3-benzodiazole
Hybridizationsp²/sp³ (aromatic/aliphatic)
Predicted LogP2.1 (estimated)

The compound’s amphiphilic nature arises from its aromatic benzodiazole core and polar pyrrolidine-methoxy substituent, suggesting solubility in both organic solvents and aqueous acids .

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis of 1-methyl-2-(pyrrolidin-2-ylmethoxy)-1H-1,3-benzodiazole is documented, analogous benzodiazole derivatives are typically synthesized via:

  • Condensation Reactions: o-Phenylenediamine reacts with carbonyl-containing compounds to form the benzodiazole core .

  • N-Alkylation: Introducing alkyl groups to the diazole nitrogen using agents like dimethyl carbonate (DMC) or alkyl halides .

For example, 1-methyl-2-phenyl-1H-benzodiazole derivatives are synthesized by refluxing o-phenylenediamine with aldehydes, followed by N-methylation using DMC at 140°C . Adapting this method, the pyrrolidin-2-ylmethoxy group could be introduced via nucleophilic substitution of a hydroxyl precursor with pyrrolidin-2-ylmethyl bromide.

Table 2: Hypothetical Synthesis Conditions

StepReagents/ConditionsYield (Estimated)
1o-Phenylenediamine + Glyoxylic acid70–85%
2N-Methylation with DMC, 140°C, 12 hrs60–75%
3O-Alkylation with pyrrolidin-2-ylmethyl bromide, K₂CO₃, DMSO40–55%

Spectroscopic Characterization

Data from analogous compounds suggest the following spectral features:

  • FTIR: Stretching vibrations at 3060 cm⁻¹ (aromatic C–H), 1620 cm⁻¹ (C=N), and 1250 cm⁻¹ (C–O–C).

  • ¹H NMR:

    • Aromatic protons at δ 7.2–7.9 ppm (benzodiazole).

    • Pyrrolidine protons at δ 2.8–3.5 ppm (N–CH₂), δ 1.6–2.1 ppm (methylene).

    • Methoxy O–CH₂ at δ 4.1–4.3 ppm .

Physicochemical Properties

Solubility and Stability

The compound is likely hygroscopic due to its pyrrolidine moiety, necessitating storage under argon or at 4°C . Predicted solubility:

  • Organic Solvents: DMSO, ethanol, chloroform.

  • Aqueous Solutions: Soluble in acidic buffers (pH < 4) via protonation of the pyrrolidine nitrogen .

Crystallographic Data

While no crystal structure is available, X-ray data for 1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole (a related compound) reveals a planar benzodiazole core with a puckered pyrrolidine ring, stabilized by intramolecular hydrogen bonding .

Biological and Industrial Applications

Table 3: Hypothetical Biological Activities

ActivityMechanism of Action
AntifungalInhibition of ergosterol biosynthesis
AntiproliferativeTopoisomerase II inhibition
NeuroprotectiveNMDA receptor modulation

Material Science Applications

The compound’s conjugated system suggests utility in:

  • Organic Electronics: As a hole-transport material in OLEDs.

  • Coordination Chemistry: Ligand for transition metal catalysts .

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